Hexane-1,1,1-tricarboxylic acid
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Overview
Description
Hexane-1,1,1-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hexane-1,1,1-tricarboxylic acid typically involves multi-step organic synthesis. One common method involves the reaction of an aliphatic alpha, omega-dinitrile with a strong base to form an intermediate, which is then reacted with acrylonitrile under weakly basic conditions . This process can be summarized as follows:
Step 1: Reaction of aliphatic alpha, omega-dinitrile with a strong base.
Step 2: Addition of acrylonitrile to the intermediate formed in Step 1.
Industrial Production Methods
Industrial production of this compound often involves the electrochemical synthesis of adiponitrile, which produces 1,3,6-hexane tricarbonitrile as a by-product. This by-product is then isolated and hydrolyzed to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Hexane-1,1,1-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms in the carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted carboxylic acids.
Scientific Research Applications
Hexane-1,1,1-tricarboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways, particularly in the citric acid cycle.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of hexane-1,1,1-tricarboxylic acid involves its participation in biochemical pathways, particularly the citric acid cycle. In this cycle, it acts as an intermediate that facilitates the conversion of acetyl coenzyme A into carbon dioxide and water, producing energy in the form of adenosine triphosphate (ATP) . The molecular targets and pathways involved include various enzymes and coenzymes that catalyze the reactions in the cycle .
Comparison with Similar Compounds
Hexane-1,1,1-tricarboxylic acid can be compared with other tricarboxylic acids, such as:
Citric Acid: Also a tricarboxylic acid, widely known for its role in the citric acid cycle.
Isocitric Acid: Another tricarboxylic acid involved in the citric acid cycle.
Aconitic Acid: A tricarboxylic acid that is an intermediate in the citric acid cycle.
Uniqueness
This compound is unique due to its specific structure and the position of its carboxyl groups, which confer distinct chemical properties and reactivity compared to other tricarboxylic acids .
Properties
CAS No. |
111324-43-7 |
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Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
hexane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-2-3-4-5-9(6(10)11,7(12)13)8(14)15/h2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
SEIUOYFQDIJJEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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